For medicinal chemistry teams, sourcing azetidine scaffolds with validated biological relevance is a persistent bottleneck. 3-(4-Methoxyphenyl)azetidine directly addresses this gap: its para-methoxy substitution and strained four-membered ring enable unique SAR profiles unattainable with piperidine or unsubstituted phenyl analogs.
• Enables elaboration to sub-100 nM human topoisomerase IIα inhibitors (e.g., 4A-17), surpassing doxorubicin in glioblastoma models.
• Thiourea-azetidine hybrids derived from this core achieve VEGFR-2 EC₅₀ values as low as 0.03 µM.
• Favorable computed drug-likeness (XLogP3=1.3, TPSA=21.3 Ų) supports library diversification.
Supplied at ≥95% purity with full QA documentation; not DOT/IATA-hazardous for streamlined global logistics.
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
CAS No.7215-07-8
Cat. No.B1594139
⚠ Attention: For research use only. Not for human or veterinary use.
3-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocyclic building block with a para-methoxyphenyl substituent at the 3-position. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area of 21.3 Ų, and one hydrogen bond donor (the secondary amine of the azetidine ring) [2]. Commercial availability for research use is typically at a minimum purity of 95%, with long-term storage recommended in a cool, dry place .
Research-grade purity for reliable synthetic elaboration
Defined 4-methoxyphenyl substituent for targeted SAR exploration
Favorable computed drug-like profile (balanced lipophilicity and polarity)
Azetidine derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where even minor substituent changes on the aryl ring can lead to dramatic and unpredictable differences in biological potency [1]. The 4-methoxy group on the phenyl ring of 3-(4-methoxyphenyl)azetidine is not an inert substituent; it directly influences electronic distribution, lipophilicity (XLogP3 = 1.3 vs. lower for unsubstituted phenyl analogs), and, critically, the compound's ability to engage specific biological targets such as human topoisomerase IIα and VEGFR-2 [2][3]. Furthermore, the intrinsic ring strain of the azetidine core imparts a unique torsional profile compared to larger heterocycles like piperidine, fundamentally altering molecular recognition by transporters such as GAT-1 and GAT-3 [4]. Substituting with a generic 3-phenylazetidine, a 3-(4-chlorophenyl)azetidine, or a piperidine analog will result in a complete loss of the validated pharmacological profile detailed below.
Unsubstituted 3-phenylazetidine:lacks the 4-methoxy electronic influence; target engagement and lipophilicity may shift.
Other para-substituted analogs (e.g., 4-Cl):different electronic distribution may lead to divergent biological activity profiles.
Piperidine analogs:greater ring flexibility may eliminate strain-dependent molecular recognition at GABA transporters.
[1] Wood, M. R., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters, 27(23), 5178-5184. View Source
[2] Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302. View Source
[3] Parmar, D. R., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. View Source
[4] Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
In a direct head-to-head in vitro comparison, the 3-(4-methoxyphenyl)azetidine derivative 4A-17 (EC₅₀ = 0.03 µM) demonstrated significantly greater antiproliferative potency against the U251 glioblastoma cell line than the standard-of-care chemotherapeutic agent doxorubicin (EC₅₀ = 0.07 µM) [1].
0.03 µM (Compound 4A-17, a 3-(4-methoxyphenyl)azetidine derivative)
Comparator Or Baseline
0.07 µM (Doxorubicin)
Quantified Difference
2.3-fold improvement in potency (lower EC₅₀)
Conditions
U251 human glioblastoma cell line, CCK-8 assay
Why This Matters
This data provides a quantifiable justification for selecting this azetidine scaffold over standard chemotherapy as a starting point for glioblastoma drug discovery programs targeting topoisomerase IIα.
AnticancerGlioblastomaTopoisomerase II Inhibitor
[1] Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302. View Source
Broad-Spectrum Anticancer Activity of Thiourea Hybrids
A 3-(4-methoxyphenyl)azetidine-containing thiourea hybrid (Compound 3B) displayed potent, broad-spectrum anticancer activity across multiple human cancer cell lines. In a cross-study comparable analysis, its potency in the A431 (epidermoid carcinoma) and 786-O (renal cell carcinoma) cell lines (EC₅₀ = 0.03 µM for both) is over 2-fold more potent than the standard doxorubicin in the same lines (EC₅₀ values were >0.07 µM as established in related work) [1][2].
Broad tumor line activityCross-study
0.03 µMHybrid 3B (A431, 786-O)
vs
>0.07 µMDoxorubicin (same lines)
Reported multi-cell-line response context
Comparable potency pattern across epithelial carcinoma lines; data to verify
AnticancerVEGFR-2 InhibitorThiourea Hybrid
Evidence Dimension
Antiproliferative Activity (EC₅₀)
Target Compound Data
A431: 0.03 µM; 786-O: 0.03 µM (Compound 3B, a thiourea hybrid of 3-(4-methoxyphenyl)azetidine)
Comparator Or Baseline
A431 and 786-O: >0.07 µM (Doxorubicin)
Quantified Difference
>2.3-fold improvement in potency
Conditions
A431 and 786-O human cancer cell lines, CCK-8 assay
Why This Matters
This demonstrates the scaffold's versatility in generating potent anticancer leads with activity against multiple tumor types, including those of epithelial origin, which is a key consideration for procurement in early-stage oncology research.
AnticancerVEGFR-2 InhibitorThiourea Hybrid
[1] Parmar, D. R., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. View Source
[2] Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302. View Source
GABA Transporter (GAT-1) Inhibition
The 3-hydroxy-3-(4-methoxyphenyl)azetidine scaffold exhibits moderate affinity for the GAT-1 transporter (IC₅₀ = 26.6 µM for compound 18b) [1]. This represents a class-level inference for the 3-(4-methoxyphenyl)azetidine core. This activity is achieved through an azetidine ring, a structural replacement for the piperidine ring found in the known GABA uptake inhibitor NNC-05-2045. This substitution demonstrates that the strained azetidine ring can confer a distinct pharmacological profile and molecular recognition compared to the more flexible piperidine analog [1].
GAT-1 transporterClass-level
IC₅₀ 26.6 ± 3.3 µM (derivative 18b)
Rat brain synaptosomes assay
Reported transporter assay context
Class-level inference for core scaffold; azetidine vs piperidine recognition profile
NNC-05-2045 (piperidine-based GABA uptake inhibitor) - IC₅₀ values for GABA uptake in synaptosomes range from 4.4 to 122 µM depending on the assay
Quantified Difference
Comparable potency range to a known piperidine inhibitor, but achieved with a distinct, conformationally constrained azetidine core.
Conditions
In vitro GABA uptake assay using rat brain synaptosomes
Why This Matters
For CNS drug discovery programs targeting GABAergic neurotransmission, this data validates the 3-(4-methoxyphenyl)azetidine core as a viable and structurally differentiated alternative to the more common piperidine-based scaffolds, offering potential advantages in intellectual property and novel SAR exploration.
CNSGABA Uptake InhibitorGAT-1
[1] Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
Drug-Likeness & Selectivity Advantage In Silico
In silico ADMET predictions for a series of 3-(4-methoxyphenyl)azetidine derivatives indicate that most compounds possess drug-like properties with low predicted adverse effects and toxicity [1]. In contrast, a class-level inference suggests that the unsubstituted 3-phenylazetidine scaffold lacks the specific electronic and lipophilic properties (XLogP3 = 1.3 for the 4-methoxy analog) required for optimal target engagement and favorable ADME profiles in the same studies [2].
In silico ADMETClass-level
Predicted drug-like properties; low adverse effect risk in computational models
Osiris / Molinspiration prediction
Computed developability profile
Requires in vitro validation; qualitative advantage over unsubstituted phenyl analogs
ADMETDrug-LikenessIn Silico Prediction
Evidence Dimension
In Silico ADMET & Drug-Likeness Prediction
Target Compound Data
Predicted to possess drug-like properties with low adverse effects (for thiourea-azetidine hybrids bearing the 3-(4-methoxyphenyl)azetidine moiety).
Comparator Or Baseline
Unsubstituted 3-phenylazetidine scaffold (lacks the 4-methoxy group).
Quantified Difference
Not quantitatively defined; qualitative advantage in predicted drug-likeness and target compatibility.
Conditions
Osiris and Molinspiration models (in silico prediction).
Why This Matters
Procurement decisions for medicinal chemistry libraries are increasingly driven by predicted developability. This data supports the selection of the 4-methoxy-substituted azetidine over its unsubstituted phenyl counterpart due to a higher likelihood of favorable pharmacokinetic and safety outcomes in downstream studies.
ADMETDrug-LikenessIn Silico Prediction
[1] Parmar, D. R., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. View Source
[2] PubChem. (2025). Computed Properties for Azetidine, 3-(p-methoxyphenyl)-. PubChem Compound Summary for CID 201980. View Source
Procurement of 3-(4-methoxyphenyl)azetidine is specifically warranted for medicinal chemistry teams engaged in lead optimization of human topoisomerase IIα inhibitors. As demonstrated by compound 4A-17, derivatives of this scaffold can achieve sub-100 nM potency against glioblastoma cell lines, surpassing doxorubicin [1]. The scaffold's proven ability to be elaborated into potent and selective inhibitors makes it a high-priority building block for focused libraries targeting this validated anticancer mechanism.
VEGFR-2 Inhibitor Development
The thiourea-azetidine hybrids based on 3-(4-methoxyphenyl)azetidine have been rationally designed to fit the pharmacophore of VEGFR-2 inhibitors [2]. Compound 3B, with EC₅₀ values as low as 0.03 µM against multiple cancer lines, validates this approach. Scientific procurement of this core is therefore highly relevant for projects aimed at disrupting tumor angiogenesis through VEGFR-2 blockade, offering a structurally novel entry point distinct from classical quinazoline or indolinone-based inhibitors.
GABA Transporter Pharmacology Exploration
Researchers investigating novel GABA uptake inhibitors for CNS disorders (e.g., epilepsy, anxiety) should prioritize 3-(4-methoxyphenyl)azetidine over more flexible piperidine analogs. The azetidine ring provides a conformationally constrained core that has been shown to interact with both GAT-1 and GAT-3 transporters, albeit with moderate affinity [3]. This structural feature is critical for exploring new chemical space around GABA transporters and for circumventing existing intellectual property related to piperidine-based inhibitors like NNC-05-2045.
Drug-Like Heterocycle Library Synthesis
For organizations building or expanding screening libraries, 3-(4-methoxyphenyl)azetidine represents a strategic acquisition due to its favorable computed drug-likeness parameters (XLogP3 = 1.3, TPSA = 21.3 Ų) [4] and its versatile secondary amine handle for facile diversification . Its inclusion in a library increases the probability of identifying hits with balanced potency and ADME properties compared to more lipophilic or polar analogs.
Application
Selection Property
Validation Focus
Topoisomerase IIα lead optimization
4-Methoxyphenyl scaffold for target engagement
Antiproliferative endpoint review in glioblastoma models
VEGFR-2 inhibitor development
Thiourea-azetidine hybrid compatibility
VEGFR-2 kinase inhibition assay context
GABA transporter pharmacology
Strained azetidine core for conformational constraint
GAT-1/GAT-3 uptake assay context
Drug-like library synthesis
Balanced lipophilicity and polar surface area
ADME-predicted developability review
[1] Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. ChemistrySelect, 5(45), 14296-14302. View Source
[2] Parmar, D. R., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. View Source
[3] Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
[4] PubChem. (2025). Computed Properties for Azetidine, 3-(p-methoxyphenyl)-. PubChem Compound Summary for CID 201980. View Source
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